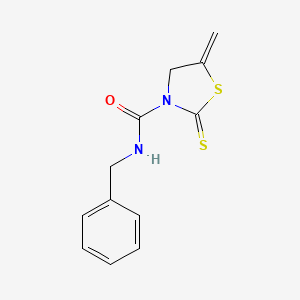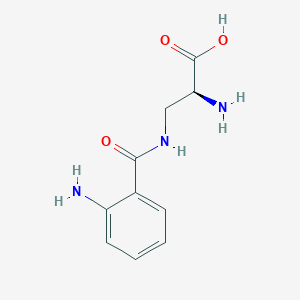
3-(2-Aminobenzamido)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminobenzamido)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the benzamide moiety, which is further linked to the alanine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzamido)-L-alanine typically involves the condensation of 2-aminobenzoic acid with L-alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 3-(2-Aminobenzamido)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
3-(2-Aminobenzamido)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Aminobenzamido)-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
2-Aminobenzamide: Shares the benzamide moiety but lacks the alanine backbone.
L-Alanine: A simple amino acid without the benzamide group.
N-Acetyl-L-alanine: Contains an acetyl group instead of the benzamide moiety.
Uniqueness: 3-(2-Aminobenzamido)-L-alanine is unique due to the combination of the benzamide and alanine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications that are not possible with simpler analogs.
属性
CAS 编号 |
478015-51-9 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[(2-aminobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H13N3O3/c11-7-4-2-1-3-6(7)9(14)13-5-8(12)10(15)16/h1-4,8H,5,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI 键 |
OZSNQMIQTHGXPJ-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NC[C@@H](C(=O)O)N)N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


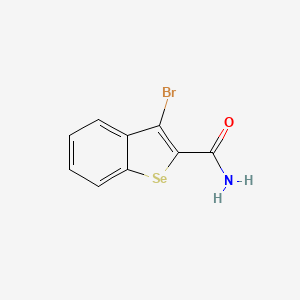
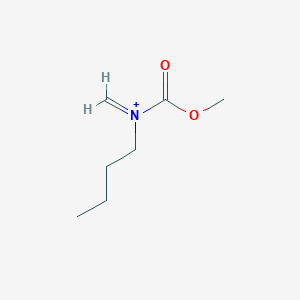
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
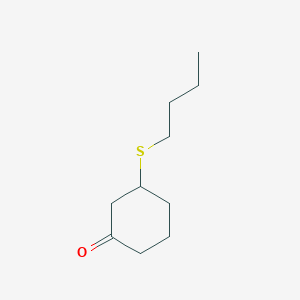
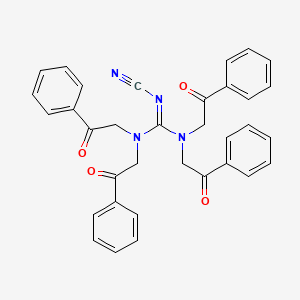


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
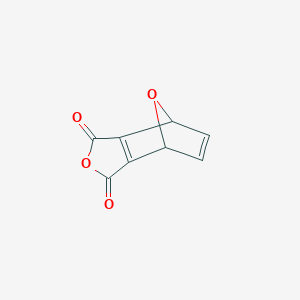
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
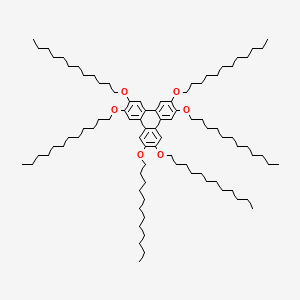
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
